BenchChemオンラインストアへようこそ!

Fmoc-D-2,6-Dimethyltyrosine

Peptidomimetics Conformational Analysis Receptor Binding

Fmoc-D-2,6-Dimethyltyrosine is the definitive chi-constrained D-Dmt building block for SPPS. The combination of Fmoc, D-stereochemistry, and 2,6-dimethyl substitution is a precise structural requirement—not interchangeable with Fmoc-D-Tyr, Fmoc-L-Tyr, or Fmoc-L-2,6-dimethyltyrosine. Essential for opioid receptor SAR: the D-enantiomer confers distinct pharmacological profiles vs. L-Dmt. Supplied with ≥98% chiral purity and defined [α]D25 = 23 ± 2° (c=1, DMF) for reproducible coupling. Bulk quantities available.

Molecular Formula C26H25NO5
Molecular Weight 431.488
CAS No. 854300-32-6
Cat. No. B2568808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-2,6-Dimethyltyrosine
CAS854300-32-6
Molecular FormulaC26H25NO5
Molecular Weight431.488
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O
InChIInChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1
InChIKeyRHSSAHKTHNKPGU-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-2,6-Dimethyltyrosine (CAS 854300-32-6): Properties and Procurement Specifications for Specialized Peptide Synthesis


Fmoc-D-2,6-Dimethyltyrosine (CAS 854300-32-6) is a non-canonical amino acid building block for solid-phase peptide synthesis (SPPS). It features a base-labile Fmoc (fluorenylmethyloxycarbonyl) protecting group on the D-enantiomer of 2,6-dimethyltyrosine (Dmt). This D-enantiomeric form and the sterically hindered 2,6-dimethyl substitution on the phenolic ring confer distinct conformational and biological properties compared to canonical tyrosine [1]. It is primarily utilized in the design of peptidomimetics with enhanced receptor selectivity, potency, and metabolic stability [2]. Commercial material is typically available with high chiral purity (≥99% by chiral HPLC) and an optical rotation of [α]D25 = 23 ± 2° (c=1, DMF) .

Fmoc-D-2,6-Dimethyltyrosine: Why Standard D- or L-Tyrosine Building Blocks Are Inadequate Replacements


Direct substitution with generic Fmoc-D-tyrosine, Fmoc-L-tyrosine, or even Fmoc-L-2,6-dimethyltyrosine (CAS 206060-54-0) is scientifically untenable for projects requiring Dmt-based pharmacophores. The 2,6-dimethyl groups create a 'chi-constrained' amino acid that severely restricts side-chain conformational freedom, an effect absent in unsubstituted tyrosine [1]. More critically, the biological and conformational outcome is exquisitely stereospecific: the D-enantiomer of 2,6-dimethyltyrosine confers distinct pharmacological profiles compared to the L-enantiomer, which can manifest as diminished potency in certain assays [2]. Therefore, the specific combination of Fmoc protection, D-stereochemistry, and 2,6-dimethyl substitution is a precise structural requirement for replicating and advancing research findings, not an interchangeable commodity.

Quantitative Differentiation of Fmoc-D-2,6-Dimethyltyrosine Against Key Analogs


Conformational Restriction in Peptide Design: Dmt vs. Unsubstituted Tyrosine

Incorporation of 2,6-dimethyltyrosine (Dmt) into strategic positions of peptides imposes local side-chain constraints that substantially reduce the number of accessible side-chain conformers. This 'chi-constrained' effect is a direct consequence of the 2,6-dimethyl substitution on the phenolic ring and is not observed with unsubstituted tyrosine [1]. This reduction in conformational entropy is a primary driver for enhanced receptor binding affinity and selectivity observed in downstream assays.

Peptidomimetics Conformational Analysis Receptor Binding

Receptor Binding Affinity: L-Dmt vs. Unmodified Tyrosine in Opioid Peptides

A study replacing Tyr1 in Leu-enkephalin (Enk) with L-2,6-dimethyltyrosine (L-Dmt) demonstrated a dramatic increase in receptor binding affinity. In rat brain receptor binding assays, the L-Dmt analog exhibited a 356-fold increase in affinity for the mu opioid receptor (MOR) and a 46-fold increase for the delta opioid receptor (DOR) compared to the parent Leu-enkephalin peptide [1].

Opioid Receptors Receptor Binding Affinity Structure-Activity Relationship (SAR)

In Vitro Functional Potency: Dmt-Containing Enkephalin Analog vs. Parent Peptide

The cyclic enkephalin analog [2,6-dimethyl-Tyr1,D-Pen2,D-Pen5]enkephalin (DPDPE analog), containing 2,6-dimethyltyrosine (DMT), showed a 10-fold increase in potency at the delta opioid receptor and a 35-fold increase in potency at the mu receptor compared to the parent DPDPE peptide [1]. In functional assays, it was 86-fold more effective at inhibiting electrically stimulated contractions of the mouse vas deferens (MVD) [1].

Opioid Pharmacology Functional Assays Drug Potency

In Vivo Analgesic Efficacy and Systemic Activity: Dmt vs. Tyrosine in DPDPE

The replacement of Tyr1 with DMT in DPDPE conferred significant in vivo activity. In the hot plate test, the DMT analog was 7-fold more potent than the parent DPDPE after intracerebroventricular administration in mice. Crucially, while the parent DPDPE was inactive following systemic (subcutaneous) administration at doses up to 30 mg/kg, the DMT analog demonstrated systemic activity by significantly inhibiting writhing with an ED50 of 2.6 mg/kg [1].

Analgesia In Vivo Pharmacology Blood-Brain Barrier

Stereospecific Impact on Biological Activity: L-Dmt vs. D-Dmt in Opioid Peptides

The biological activity of Dmt-containing peptides is highly stereospecific. A study comparing L-Dmt and D-Dmt analogs of Leu-enkephalin (Enk) found that [L-Dmt1]Enk exhibited 4-fold higher stability against aminopeptidase-M and possessed dramatically increased activity in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays. In stark contrast, the corresponding [D-Dmt1]Enk analog exhibited diminished or lesser potency than the parent peptide in all assays [1].

Chirality Stereochemistry Enzymatic Stability

Commercial Specification and Purity Benchmarking

Commercially available Fmoc-D-2,6-Dimethyltyrosine is supplied with a high and defined purity standard. For instance, material from a major vendor is specified with ≥ 99% purity by Chiral HPLC and a specific optical rotation of [α]D25 = 23 ± 2° (c=1, DMF) . This level of characterization is essential for ensuring batch-to-batch consistency in SPPS and minimizing deletion sequences or epimerization.

Quality Control Chiral Purity Peptide Synthesis Reagents

Recommended Applications for Fmoc-D-2,6-Dimethyltyrosine Based on Evidenced Performance


Design and Synthesis of Conformationally Constrained Peptidomimetics

Fmoc-D-2,6-Dimethyltyrosine is the building block of choice for incorporating the 'chi-constrained' D-2,6-dimethyltyrosine residue into peptides. This is essential for projects aiming to reduce side-chain conformational entropy to enhance receptor binding affinity and selectivity, a design strategy validated by the substantial reduction in accessible conformers compared to unsubstituted tyrosine [1]. This approach is foundational for creating more potent and selective drug leads.

Development of High-Affinity and Systemically Active Opioid Receptor Ligands

This compound is critical for synthesizing peptide and peptidomimetic ligands targeting mu and delta opioid receptors. The evidence demonstrates that Dmt substitution at the N-terminus of opioid peptides can confer dramatic increases in receptor binding affinity (e.g., 356-fold for MOR) and functional potency (e.g., 86-fold in MVD assays) [2][3]. Crucially, it can also enable systemic bioavailability and in vivo analgesic activity where the tyrosine-containing analog is completely inactive, a key breakthrough for therapeutic development [3].

Investigating Stereochemical Influence on Peptide Pharmacology

The distinct pharmacological profiles of D- and L-2,6-dimethyltyrosine-containing peptides make Fmoc-D-2,6-Dimethyltyrosine an essential tool for systematic structure-activity relationship (SAR) studies. Research has shown that while L-Dmt substitution can dramatically enhance potency and stability, the corresponding D-Dmt analog can lead to diminished activity [2]. Using the pure D-enantiomer is therefore mandatory for accurately mapping the stereochemical requirements of a biological target or for designing peptides with a specific, attenuated functional profile.

Reliable Solid-Phase Peptide Synthesis of Complex Targets

For laboratories conducting SPPS, Fmoc-D-2,6-Dimethyltyrosine serves as a high-purity, pre-activated building block. Its commercial availability with stringent specifications (e.g., ≥99% chiral HPLC purity and defined optical rotation ) ensures reproducible coupling efficiency and minimizes side reactions. This reduces the risk of costly synthesis failures and time-consuming purifications, making it a dependable reagent for producing complex, stereochemically defined peptides at research scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-2,6-Dimethyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.